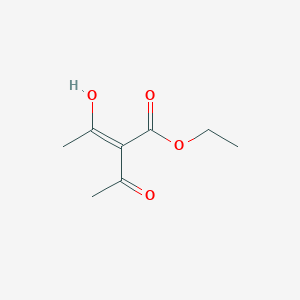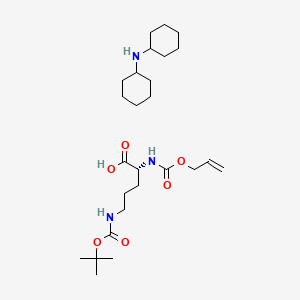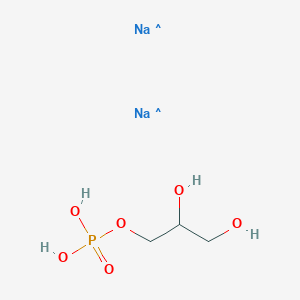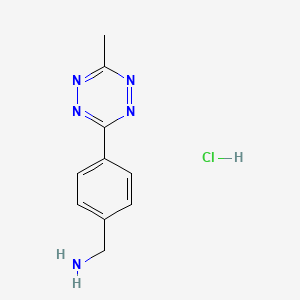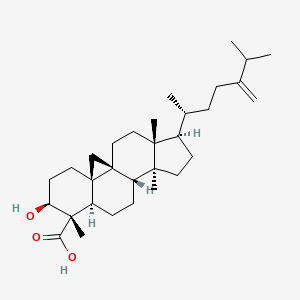
ethyl 2-iodosylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-iodosylbenzoate is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodosyl group (IO) and the carboxyl group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-iodosylbenzoate can be synthesized through several methods. One common approach involves the oxidation of ethyl 2-iodobenzoate. The oxidation can be carried out using oxidizing agents such as Oxone® in aqueous solution under mild conditions at room temperature . This method is advantageous due to its simplicity and the use of non-explosive reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and oxidation reactions can be applied. Industrial production would likely involve large-scale oxidation processes with appropriate safety measures and quality control to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-iodosylbenzoate undergoes various chemical reactions, including:
Oxidation: As an iodosyl compound, it can participate in oxidation reactions, acting as an oxidizing agent.
Substitution: The iodosyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxone® is commonly used for the oxidation of ethyl 2-iodobenzoate to this compound.
Solvents: Aqueous solutions are often used in these reactions to facilitate the oxidation process.
Major Products
The primary product of the oxidation of ethyl 2-iodobenzoate is this compound. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-iodosylbenzoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various compounds.
Biology: Its potential as a reagent in biochemical assays and studies is being explored.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although specific uses in medicine are not yet well-established.
Mécanisme D'action
The mechanism of action of ethyl 2-iodosylbenzoate primarily involves its role as an oxidizing agent. The iodosyl group (IO) can transfer oxygen atoms to other molecules, facilitating oxidation reactions. This property makes it useful in various chemical transformations where oxidation is required.
Comparaison Avec Des Composés Similaires
Ethyl 2-iodosylbenzoate can be compared with other similar compounds such as:
Ethyl 2-iodobenzoate: This is the precursor to this compound and differs by having an iodine atom instead of an iodosyl group.
Iodosylbenzene: Another iodosyl compound, but without the ester group, making it less versatile in certain reactions.
Propriétés
Numéro CAS |
110349-23-0 |
|---|---|
Formule moléculaire |
C9H9IO3 |
Poids moléculaire |
292.07043 |
Synonymes |
ethyl 2-iodosylbenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)
